molecular formula C33H36N4O3 B11106436 4,4'-{[4-(hexyloxy)phenyl]methanediyl}bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)

4,4'-{[4-(hexyloxy)phenyl]methanediyl}bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)

Cat. No.: B11106436
M. Wt: 536.7 g/mol
InChI Key: ICGYFSHOXCPAMJ-UHFFFAOYSA-N
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Description

4,4’-{[4-(hexyloxy)phenyl]methanediyl}bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their diverse biological activities and are often used in pharmaceuticals and agrochemicals. This compound, in particular, has been studied for its potential antioxidant and anticancer properties .

Preparation Methods

The synthesis of 4,4’-{[4-(hexyloxy)phenyl]methanediyl}bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) typically involves a multi-component reaction. One common method involves the condensation of 3-methyl-1-phenyl-1H-pyrazol-5-one with aromatic aldehydes in the presence of a catalyst such as sodium acetate . The reaction is usually carried out at room temperature and yields high to excellent results. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

4,4’-{[4-(hexyloxy)phenyl]methanediyl}bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through its interaction with cellular proteins and enzymes. In the case of its anticancer properties, it has been shown to activate autophagy proteins as a survival mechanism and induce p53-mediated apoptosis in cancer cells . The exact molecular targets and pathways involved are still under investigation, but its ability to scavenge free radicals and induce cell death in cancer cells are key aspects of its mechanism of action.

Comparison with Similar Compounds

Similar compounds include other pyrazole derivatives such as:

Properties

Molecular Formula

C33H36N4O3

Molecular Weight

536.7 g/mol

IUPAC Name

4-[(4-hexoxyphenyl)-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one

InChI

InChI=1S/C33H36N4O3/c1-4-5-6-13-22-40-28-20-18-25(19-21-28)31(29-23(2)34-36(32(29)38)26-14-9-7-10-15-26)30-24(3)35-37(33(30)39)27-16-11-8-12-17-27/h7-12,14-21,31,34-35H,4-6,13,22H2,1-3H3

InChI Key

ICGYFSHOXCPAMJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C(C2=C(NN(C2=O)C3=CC=CC=C3)C)C4=C(NN(C4=O)C5=CC=CC=C5)C

Origin of Product

United States

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